Maculosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Activity:

- Studies have shown that maculosin possesses strong antioxidant properties. It effectively scavenges free radicals, which are harmful molecules linked to various diseases and aging.

- Research by Lee et al. (2021) demonstrated that maculosin exhibited even stronger free radical scavenging activity than the commonly used antioxidant BHA (Butylated Hydroxyanisole) PubMed: .

Potential Anticancer Properties:

- Emerging research suggests that maculosin may have potential applications in cancer treatment.

- Karanam et al. (2020) reported that maculosin displayed cytotoxic activity against human liver cancer cell lines PubMed: .

- It is important to note that further research is needed to confirm these findings and understand the underlying mechanisms of action in the context of cancer therapy.

Antibacterial Effects:

- Studies have explored the potential of maculosin as an antibacterial agent.

- Qi et al. (2009) reported that maculosin isolated from Pseudomonas rhizosphaerae exhibited antibacterial activity against various marine bacteria ResearchGate.

- However, more research is required to fully understand its potential applications as an antibiotic and its effectiveness against other bacterial strains.

Selective Phytotoxic Properties:

- Maculosin has been identified as a host-specific phytotoxin, meaning it has the potential to harm specific plant species while leaving others unaffected.

- Stierle et al. (1988) reported that maculosin isolated from Alternaria alternata was selectively toxic to Centuria maculosa ResearchGate.

- This characteristic could potentially be explored for the development of environmentally friendly weed control methods.

Safety Considerations:

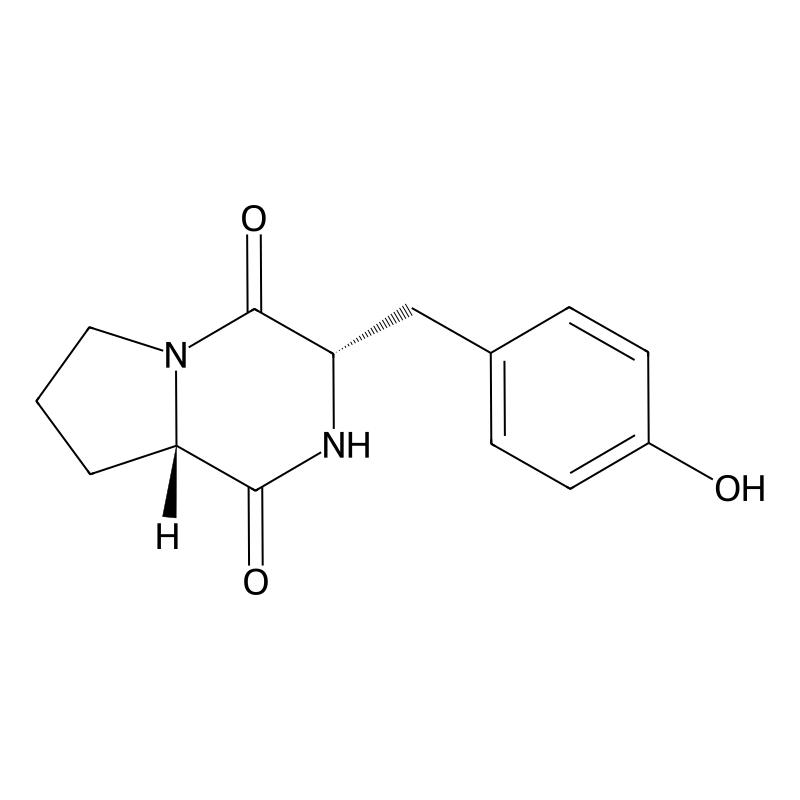

Maculosin is a cyclic dipeptide composed of L-proline and L-tyrosine, with the molecular formula C₁₄H₁₆N₂O₃. It is characterized as a pale yellow solid and was first isolated from Streptomyces sp. KTM18, where it exhibited significant antioxidant properties, outperforming commercial antioxidants like butylated hydroxyanisole in DPPH free radical scavenging assays . The compound's structure includes a para-substituted benzene ring and features two ketone carbons along with various aromatic and methylene carbons as determined by nuclear magnetic resonance spectroscopy .

Maculosin exhibits various mechanisms of action depending on the context. Here are some key aspects:

- Herbicidal Activity: Maculosin acts as a host-specific phytotoxin, particularly against spotted knapweed (Centaurea maculosa) []. It induces the formation of necrotic lesions on the leaves, potentially through disruption of cellular processes [].

- Anti-Cancer Properties: Studies have shown cytotoxicity of maculosin against human liver cancer cell lines []. The exact mechanism is under investigation, but it might involve cell cycle arrest or interference with signaling pathways [].

- Bacterial Communication: Maculosin functions as a quorum-sensing molecule in Pseudomonas aeruginosa, influencing cell-to-cell communication and virulence gene expression []. It might also regulate signaling pathways in Lactobacillus reuteri [].

While detailed safety information is limited, some studies suggest maculosin exhibits low toxicity in mammalian cells []. However, as with any research chemical, proper handling procedures and personal protective equipment are essential.

Future Directions

Research on maculosin is ongoing, with a focus on:

- Elucidating the complete biosynthetic pathway for maculosin production.

- Understanding the detailed mechanism of action in its various biological roles.

- Exploring the potential of maculosin as a bioherbicide or anti-cancer agent, with further safety evaluations.

- Investigating the role of maculosin in bacterial communication and its potential applications.

Maculosin exhibits notable biological activities, particularly as a potent antioxidant. In studies, it demonstrated an IC₅₀ value of 2.16 µg/mL in scavenging DPPH free radicals, indicating strong antioxidant capacity compared to other compounds like butylated hydroxyanisole (IC₅₀ = 4.8 µg/mL) . Furthermore, maculosin has been identified as a host-specific phytotoxin, primarily affecting spotted knapweed while showing minimal toxicity to other plant species . Its non-toxic nature makes it a candidate for therapeutic applications in cosmetics and medicine .

The synthesis of maculosin can be achieved through both natural extraction and total synthesis methods. The total synthesis involves constructing the cyclic dipeptide from its constituent amino acids using standard peptide coupling techniques. For instance, the synthesis can be performed using coupling agents like dicyclohexylcarbodiimide to facilitate the formation of the peptide bond between L-proline and L-tyrosine . Additionally, biosynthetic pathways involving microorganisms such as Bacillus subtilis have been explored for producing maculosin naturally .

Maculosin's strong antioxidant properties make it suitable for various applications:

- Cosmetics: Due to its non-toxic profile and ability to scavenge free radicals, maculosin is being investigated for use in skincare products.

- Pharmaceuticals: Its potential as an antioxidant can be leveraged in developing drugs aimed at oxidative stress-related diseases.

- Agriculture: As a host-specific phytotoxin, maculosin may serve as a biocontrol agent against invasive plant species like spotted knapweed .

Research on maculosin's interactions indicates it may influence various biological pathways due to its antioxidant activity. Interaction studies have shown that maculosin can modulate oxidative stress responses in cells, potentially enhancing cellular defense mechanisms against oxidative damage. Moreover, its phytotoxicity towards specific plants suggests interactions with plant biochemical pathways that could lead to selective herbicidal effects .

Several compounds share structural or functional similarities with maculosin:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Cyclo(L-Pro-L-Tyr) | Cyclic Dipeptide | Antioxidant; Non-toxic | Directly related to maculosin |

| Berberine chloride | Isoquinoline Alkaloid | Antimicrobial; Antioxidant | Broader spectrum of activity |

| AS-I toxin | Toxin | Phytotoxic | Non-host specific |

| ABR-toxin | Toxin | Phytotoxic | Similar production sources |

Maculosin stands out due to its strong antioxidant properties coupled with host-specific phytotoxicity, making it unique among these compounds. Its non-toxic nature further differentiates it from other phytotoxins that exhibit broader toxicity profiles .

Fungal Biosynthesis in Alternaria alternata

Maculosin was first identified as a host-specific phytotoxin produced by the fungal pathogen Alternaria alternata infesting spotted knapweed (Centaurea maculosa) [1]. The compound’s structure, cyclo-Pro-Tyr, suggests a non-ribosomal peptide synthetase (NRPS)-mediated pathway, though explicit genetic or enzymatic evidence remains uncharacterized in the provided sources. A. alternata synthesizes maculosin to disrupt host plant physiology, enabling colonization and nutrient acquisition. Structural analogs of maculosin, such as cyclo-Pro-Phe, have demonstrated herbicidal activity, underscoring the functional versatility of its core scaffold [1].

Bacterial Production in Streptomyces Species

Streptomyces sp. KTM18, a soil-dwelling actinobacterium, produces maculosin as a non-toxic antioxidant [2]. Bioassay-guided isolation revealed its potent free radical scavenging activity (IC50: 2.16 µg/mL), surpassing the synthetic antioxidant butylated hydroxyanisole (BHA; IC50: 4.8 µg/mL). The biosynthetic route in Streptomyces likely involves cyclization of a linear Pro-Tyr dipeptide precursor, though specific enzymes or gene clusters remain unidentified in the cited studies. This strain’s maculosin production highlights its potential in cosmetic and therapeutic applications due to its low toxicity (LD50 > 128 µg/mL in brine shrimp assays) [2].

Synthesis in Bacillus subtilis

While Bacillus species are reported to produce maculosin [4], detailed studies on Bacillus subtilis biosynthesis are absent in the provided literature. Generalized bacterial pathways for cyclic dipeptides often involve non-ribosomal synthesis or post-translational modification of ribosomal peptides. Further research is needed to elucidate whether B. subtilis utilizes conserved machinery for maculosin production or novel enzymatic mechanisms.

Production in Human Skin Commensal Corynebacterium tuberculostearicum

The human skin microbiota includes Corynebacterium tuberculostearicum, which synthesizes maculosin (identified as cyclo-l-Pro-l-Tyr) as a tyrosinase inhibitor [4]. Ethyl acetate extracts of C. tuberculostearicum culture broth suppressed mushroom tyrosinase activity by binding to its substrate pocket, suggesting a role in modulating melanogenesis. This commensal strain’s production of maculosin underscores its potential as a probiotic for treating hyperpigmentation disorders [4].

Comparative Analysis of Biosynthetic Routes

A comparative analysis of maculosin biosynthesis across producers reveals functional adaptability:

| Organism | Ecological Role | Key Biosynthetic Features | Reference |

|---|---|---|---|

| Alternaria alternata | Phytotoxin | Host-specific activity; cyclic dipeptide scaffold | [1] |

| Streptomyces sp. | Antioxidant | High radical scavenging; low toxicity | [2] |

| Bacillus sp. | Undefined | Generalized bacterial pathways | [4] |

| C. tuberculostearicum | Tyrosinase inhibition | Skin microbiota-derived; therapeutic potential | [4] |

Fungal and bacterial pathways diverge in regulatory mechanisms and ecological objectives. For instance, A. alternata prioritizes phytotoxic activity, while Streptomyces and C. tuberculostearicum exploit maculosin’s antioxidant and enzymatic inhibitory properties, respectively. Structural consistency (cyclo-Pro-Tyr) across taxa suggests evolutionary conservation, though genetic and enzymatic underpinnings require further study.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure]

Pictograms

Acute Toxic;Health Hazard